molecular formula C9H8O2 B12880523 3-Methyl-1-benzofuran-7-ol CAS No. 102624-65-7

3-Methyl-1-benzofuran-7-ol

Cat. No.: B12880523
CAS No.: 102624-65-7
M. Wt: 148.16 g/mol
InChI Key: YUGZXQTXCBFEAD-UHFFFAOYSA-N
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Description

3-Methyl-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions . Another approach is the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to synthesize benzofuran derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzofuran-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .

Scientific Research Applications

3-Methyl-1-benzofuran-7-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a hydroxyl group on the benzofuran ring can lead to distinct properties compared to other benzofuran derivatives .

Properties

CAS No.

102624-65-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-1-benzofuran-7-ol

InChI

InChI=1S/C9H8O2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,10H,1H3

InChI Key

YUGZXQTXCBFEAD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC=C2O

Origin of Product

United States

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